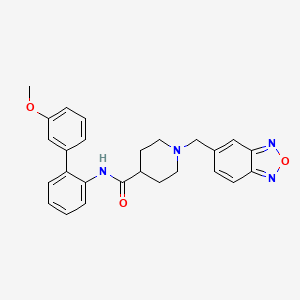![molecular formula C17H21N2O4P B5143581 diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
diphenyl [(diethylamino)carbonyl]amidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl [(diethylamino)carbonyl]amidophosphate, commonly known as DDVP, is a widely used insecticide and acaricide. It is a member of the organophosphate family of chemicals, which act by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other pests. DDVP is highly effective against a wide range of pests, including mites, flies, moths, and mosquitoes, and is commonly used in agriculture, horticulture, and public health programs.
Mécanisme D'action
DDVP acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other pests. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes overstimulation of the nervous system and ultimately leads to paralysis and death.
Biochemical and Physiological Effects:
DDVP exposure can have a range of biochemical and physiological effects, depending on the level and duration of exposure. In humans, exposure to high levels of DDVP can cause symptoms such as headache, dizziness, nausea, and vomiting, as well as more severe effects such as respiratory failure and convulsions. DDVP exposure has also been linked to developmental and reproductive effects in animals, although the significance of these findings for human health is unclear.
Avantages Et Limitations Des Expériences En Laboratoire
DDVP has several advantages for use in laboratory experiments, including its high potency, broad spectrum of activity, and relatively low cost. However, its toxicity and potential health effects must be carefully considered, and appropriate safety precautions must be taken to minimize the risk of exposure.
Orientations Futures
Future research on DDVP is likely to focus on several areas, including the development of safer and more effective insecticides and acaricides, the optimization of DDVP formulations and application methods, and the evaluation of the potential health effects of DDVP exposure in various occupational and environmental settings. Additionally, research may be conducted on the potential use of DDVP in combination with other insecticides and acaricides to enhance their efficacy and reduce the risk of resistance development.
Méthodes De Synthèse
DDVP can be synthesized by reacting diethylamine with phosphorus oxychloride, followed by reaction with diphenyl chloroformate. The resulting product is a colorless to pale yellow liquid with a pungent odor, which is highly soluble in water and other polar solvents.
Applications De Recherche Scientifique
DDVP has been extensively studied for its insecticidal and acaricidal properties, as well as its potential for use in public health programs to control mosquito-borne diseases such as malaria, dengue fever, and Zika virus. Research has also been conducted on the potential health effects of DDVP exposure, particularly in occupational settings.
Propriétés
IUPAC Name |
3-diphenoxyphosphoryl-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N2O4P/c1-3-19(4-2)17(20)18-24(21,22-15-11-7-5-8-12-15)23-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBCUOGHDIDVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diphenoxyphosphoryl-1,1-diethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)
